![molecular formula C9H8ClN3O2 B14024049 2-(2-Chloro-7-methylimidazo[1,5-B]pyridazin-5-YL)acetic acid](/img/structure/B14024049.png)
2-(2-Chloro-7-methylimidazo[1,5-B]pyridazin-5-YL)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chloro-7-methylimidazo[1,5-B]pyridazin-5-YL)acetic acid is a heterocyclic compound that belongs to the imidazo[1,5-B]pyridazine family. These compounds are known for their diverse applications in medicinal chemistry and organic synthesis due to their unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
This process can be carried out under various conditions, including multicomponent reactions, condensation reactions, and intramolecular cyclizations .
Industrial Production Methods
Industrial production methods for this compound often employ large-scale condensation reactions and oxidative coupling strategies to ensure high yield and purity. These methods are optimized for cost-effectiveness and scalability, making them suitable for commercial applications .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Chloro-7-methylimidazo[1,5-B]pyridazin-5-YL)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: Halogen atoms in the compound can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, metal-free oxidizing agents, and photocatalysts . The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure optimal reaction rates and yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized imidazo[1,5-B]pyridazines .
Applications De Recherche Scientifique
2-(2-Chloro-7-methylimidazo[1,5-B]pyridazin-5-YL)acetic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(2-Chloro-7-methylimidazo[1,5-B]pyridazin-5-YL)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar heterocyclic structure and are known for their applications in medicinal chemistry.
Imidazo[1,2-a]pyrimidines: Another class of related compounds with significant attention in synthetic chemistry.
Imidazo[4,5-b]pyridines: These derivatives are also structurally related and have been studied for their unique chemical properties.
Uniqueness
2-(2-Chloro-7-methylimidazo[1,5-B]pyridazin-5-YL)acetic acid stands out due to its specific substitution pattern and the presence of a carboxymethyl group, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C9H8ClN3O2 |
|---|---|
Poids moléculaire |
225.63 g/mol |
Nom IUPAC |
2-(2-chloro-7-methylimidazo[1,5-b]pyridazin-5-yl)acetic acid |
InChI |
InChI=1S/C9H8ClN3O2/c1-5-11-6(4-9(14)15)7-2-3-8(10)12-13(5)7/h2-3H,4H2,1H3,(H,14,15) |
Clé InChI |
YTDYZVJXWWIQMT-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=C2N1N=C(C=C2)Cl)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde](/img/structure/B14023970.png)

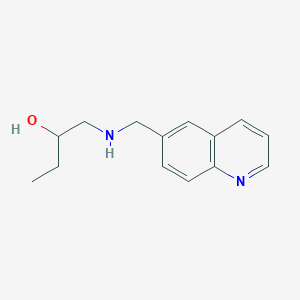

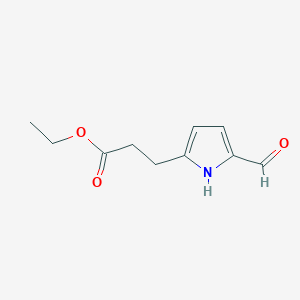
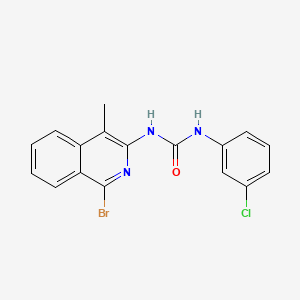
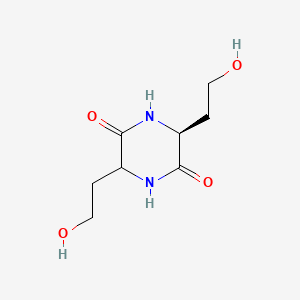


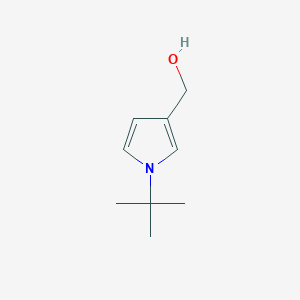

![3-(Trifluoromethyl)octahydro-2H-pyrido[1,2-a]pyrazine](/img/structure/B14024033.png)

